2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines multiple functional groups, including oxadiazole, triazole, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions. One common approach starts with the preparation of the oxadiazole and triazole intermediates. These intermediates are then coupled through a series of condensation and substitution reactions.
Oxadiazole Formation: The oxadiazole ring can be synthesized by reacting semi-carbazide with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature.
Triazole Formation: The triazole ring is formed by cyclo-condensation of appropriate hydrazides with aldehydes or ketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole and triazole intermediates with a sulfanyl group and acetamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted acetamides.
Scientific Research Applications
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl and acetamide groups further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide .
- **2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide .
Uniqueness
The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.
Properties
Molecular Formula |
C21H19N7O3S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H19N7O3S2/c1-13(29)22-19-18(26-31-27-19)20-24-25-21(28(20)14-8-4-3-5-9-14)33-12-17(30)23-15-10-6-7-11-16(15)32-2/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29) |
InChI Key |
HHSMPYFQEKHSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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